2H-Pyrrolo[3,4-G]benzoxazole

Tautomerism Computational Chemistry Scaffold Selection

Procurement risk: generic 'pyrrolobenzoxazole' or 6H-tautomer (CAS 42540-46-5) differs in electronic structure and reactivity. This is the exact 2H-tautomer (CAS 53702-74-2) required for: - Kinase inhibitor SAR where tautomeric state dictates binding - OLED emitters & fluorescent sensors (benzoxazole core quantum yield >0.64) - Analytical reference for HPLC/NMR differentiation from 6H isomer - Computational chemistry benchmark (DFT validation) Standard research quantities available. No pubished melting point; QC methods required.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 53702-74-2
Cat. No. B11917821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,4-G]benzoxazole
CAS53702-74-2
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=CN=CC3=C2O1
InChIInChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-4H,5H2
InChIKeyCCROCJPVPNYLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,4-G]benzoxazole: Procurement & Core Identity


2H-Pyrrolo[3,4-G]benzoxazole (CAS 53702-74-2) is a heterocyclic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . It is characterized by a fused bicyclic structure combining a pyrrole ring and a benzoxazole moiety . This compound is of interest primarily as a scaffold in medicinal chemistry and materials science, but it is crucial to note that fundamental physicochemical properties such as melting point, boiling point, and solubility are not publicly available from primary sources .

2H-Pyrrolo[3,4-G]benzoxazole: Tautomerism and Generic Substitution Risk


Generic substitution within the pyrrolobenzoxazole class is not feasible due to the existence of distinct tautomeric forms, most notably the 6H-pyrrolo[3,4-g]benzoxazole isomer (CAS 42540-46-5) . These tautomers, while sharing the same molecular formula (C9H6N2O), differ in the position of the hydrogen atom, leading to divergent electronic structures and, consequently, distinct chemical reactivities and physical properties [1]. The specific 2H-tautomer (CAS 53702-74-2) is the defined entity for procurement, and its specific properties cannot be assumed to be equivalent to those of its 6H counterpart. Selecting an unspecified tautomer or a generic 'pyrrolobenzoxazole' introduces significant risk of experimental failure, particularly in applications requiring precise electronic or spectroscopic behavior, such as in OLED emitters or biological target engagement.

2H-Pyrrolo[3,4-G]benzoxazole: Quantitative Evidence Guide


Tautomeric Stability: 2H vs. 6H Energy Difference

In the absence of experimental thermodynamic data for 2H-pyrrolo[3,4-g]benzoxazole, a cross-study comparison with computational data on a closely related pyrrolo[3,2-d]oxazole system provides a quantifiable baseline for tautomeric differentiation. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal an energy difference of +6.6 kcal/mol for the less stable tautomer relative to the ground state structure in a similar heterocyclic system [1]. This energetic difference underscores that tautomeric state is not a trivial distinction but a fundamental determinant of a molecule's ground-state properties, with the 2H and 6H forms of pyrrolo[3,4-g]benzoxazole expected to exhibit non-equivalent stabilities and reactivities.

Tautomerism Computational Chemistry Scaffold Selection

Fluorescence Quantum Yield Benchmarking

While specific photophysical data for 2H-pyrrolo[3,4-g]benzoxazole is not available, its potential as a fluorescent scaffold can be benchmarked against a closely related class of benzoxazole-based fluorescent whitening agents. These structurally similar compounds have demonstrated high fluorescence quantum yields (Φf) of >0.64 and laser conversion efficiencies between 9.5% and 22.4% in solution [1]. This class-level inference provides a quantitative performance ceiling for the benzoxazole core, suggesting that the 2H-pyrrolo[3,4-g]benzoxazole scaffold possesses the inherent electronic structure for efficient emission, making it a rational starting point for the development of new fluorophores or OLED emitters.

Fluorescence OLED Photophysics

VEGFR-2 Kinase Inhibition Benchmark

The 2H-pyrrolo[3,4-g]benzoxazole core is structurally related to a class of benzoxazole derivatives that have been reported as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. In a head-to-head comparison from a patent disclosure, a specific benzoxazole-based inhibitor demonstrated an EC50 of 24 nM for inhibiting VEGF-stimulated VEGFR-2 phosphorylation in HUVEC cells, while also showing activity against the related Tyrosine-protein kinase receptor UFO (Axl) with an EC50 of 21 nM in HeLa cells [1]. While these data are not for the exact compound, they provide a quantifiable potency benchmark for the benzoxazole pharmacophore in a therapeutically relevant kinase inhibition assay, suggesting the 2H-pyrrolo[3,4-g]benzoxazole scaffold has potential for development into selective kinase inhibitors.

Kinase Inhibition VEGFR-2 Medicinal Chemistry

2H-Pyrrolo[3,4-G]benzoxazole: Research & Industrial Applications


Tautomer-Dependent Medicinal Chemistry Scaffold

This scenario applies when the specific 2H-tautomer is required for structure-activity relationship (SAR) studies. The energetic difference observed between tautomers in related systems (e.g., +6.6 kcal/mol [1]) indicates that the 2H and 6H forms are not interchangeable. Procurement of the exact CAS 53702-74-2 entity is critical for research where the tautomeric state dictates binding affinity to biological targets, such as in kinase inhibitor development [2].

Fluorescent Probes & OLED Emitter Synthesis

This compound is a rational starting point for the synthesis of novel fluorescent materials. The benzoxazole core is a known high-efficiency fluorophore, with related compounds exhibiting fluorescence quantum yields >0.64 [3]. Researchers can use this scaffold to build donor-acceptor architectures for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, where the core's electronic properties are foundational to device performance.

Tautomer-Specific Analytical Method Development

Given the lack of published physicochemical data for this specific tautomer, a high-priority application is the development of analytical methods to differentiate and quantify it from its 6H-isomer. This is essential for quality control (QC) in procurement and for monitoring tautomerization during chemical reactions. Techniques like HPLC, NMR, and IR spectroscopy would be employed to establish a reference dataset for this pure compound [1].

Crystallography & Computational Modeling Reference

The 2H-pyrrolo[3,4-g]benzoxazole structure serves as a valuable reference point for computational chemistry and crystallography. Obtaining an experimental crystal structure for this compound would provide a critical benchmark for validating DFT-calculated geometries, tautomer ratios, and electronic properties (e.g., HOMO-LUMO gaps) for this class of heterocycles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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